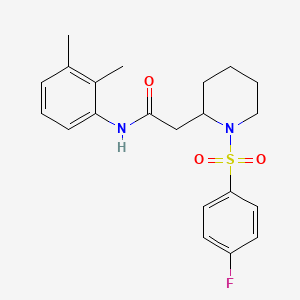

N-(2,3-dimethylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Description

N-(2,3-dimethylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a sulfonyl group, and a fluorophenyl group, which contribute to its distinctive properties and reactivity.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O3S/c1-15-6-5-8-20(16(15)2)23-21(25)14-18-7-3-4-13-24(18)28(26,27)19-11-9-17(22)10-12-19/h5-6,8-12,18H,3-4,7,13-14H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETYAJADRVYETN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the piperidine derivative under basic conditions.

Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic substitution reaction, often using a fluorobenzene derivative.

Acetamide Formation: The final step involves the formation of the acetamide group, typically through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dimethylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound may be investigated for its interactions with biological macromolecules. Its structural features suggest potential binding to proteins or nucleic acids, which could be explored in drug design and development.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. Its ability to interact with specific molecular targets could lead to the development of new therapeutic agents, particularly in areas such as neurology or oncology.

Industry

Industrially, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets. The piperidine ring and sulfonyl group are likely critical for binding to proteins or enzymes, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance binding affinity and specificity, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(2,3-dimethylphenyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide

- N-(2,3-dimethylphenyl)-2-(1-((4-bromophenyl)sulfonyl)piperidin-2-yl)acetamide

- N-(2,3-dimethylphenyl)-2-(1-((4-methylphenyl)sulfonyl)piperidin-2-yl)acetamide

Uniqueness

Compared to these similar compounds, N-(2,3-dimethylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is unique due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability and enhancing binding interactions with biological targets. This makes the fluorinated compound particularly valuable in medicinal chemistry and drug development.

Biological Activity

N-(2,3-dimethylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a piperidine moiety linked to a sulfonamide group, which is known for its pharmacological significance. The synthesis typically involves the reaction of piperidine derivatives with sulfonyl chlorides and acetamides, leading to the formation of the target compound. The detailed synthetic pathway can be found in various studies focusing on similar sulfonamide derivatives .

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit varying levels of antimicrobial activity. For instance, studies have shown that sulfonamide derivatives can demonstrate significant antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis. The biological evaluation of related compounds suggests that this compound may also possess moderate to strong antibacterial activity .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through various assays. Notably, sulfonamide compounds are recognized for their ability to inhibit acetylcholinesterase (AChE) and urease. In vitro studies have demonstrated that similar piperidine-based compounds show strong inhibitory activity against these enzymes, suggesting that this compound may exhibit comparable effects .

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been a focal point in recent research. Compounds bearing the piperidine nucleus have been linked to various anticancer activities due to their ability to interfere with cellular mechanisms involved in tumor growth. Preliminary studies indicate that this compound may also possess cytotoxic properties against certain cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis enzymes. This allows for competitive inhibition, disrupting bacterial growth.

- Binding Affinity : Molecular docking studies suggest that the compound exhibits strong binding affinity to target proteins involved in disease pathways. This is crucial for its potential use as an inhibitor in various therapeutic contexts .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Antibacterial Screening : A study evaluating a series of piperidine derivatives found that certain compounds exhibited significant antibacterial activity against multiple strains, highlighting the efficacy of this class .

- Enzyme Inhibition Studies : Research demonstrated that derivatives with similar structures effectively inhibited AChE and urease, reinforcing the potential utility of this compound in treating conditions like Alzheimer's disease and urinary infections .

- Cytotoxicity Assays : In vitro assays on cancer cell lines revealed that several piperidine-based sulfonamides induced apoptosis, suggesting their role as potential anticancer agents .

Q & A

Q. Critical parameters :

- Temperature control (<5°C during sulfonylation to minimize side reactions).

- Anhydrous conditions for sulfonylation to prevent hydrolysis .

Basic: What analytical techniques are recommended for confirming structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆) to verify substituent positions, including the 4-fluorophenyl sulfonyl group (δ ~7.8 ppm for aromatic protons) and acetamide carbonyl (δ ~168 ppm) .

- X-ray Crystallography : Resolves bond angles and confirms the stereochemistry of the piperidine ring. SHELX software is widely used for refinement .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₂₄FN₂O₃S: 427.1432) .

Advanced: How can researchers resolve contradictions in biological activity data across assay systems?

Methodological Answer:

Contradictions often arise from assay-specific conditions (e.g., cell type, endpoint measurements). Strategies include:

- Orthogonal assays : Compare enzyme inhibition (e.g., kinase activity) with cellular proliferation (MTT assay) to distinguish direct target effects from off-target interactions .

- Dose-response normalization : Use Hill coefficients to assess potency differences between biochemical (IC₅₀) and cellular (EC₅₀) assays .

- Metabolic stability testing : Incubate with liver microsomes to rule out pharmacokinetic confounding factors .

Example : Fluorophenyl groups enhance target binding in biochemical assays but may reduce cellular permeability due to increased hydrophobicity, explaining discrepancies .

Advanced: What strategies improve metabolic stability while retaining target affinity?

Methodological Answer:

- Fluorine substitution : The 4-fluorophenyl group enhances metabolic stability by blocking cytochrome P450 oxidation .

- Piperidine ring modifications : Introduce methyl groups at C3/C5 to reduce conformational flexibility and improve plasma half-life .

- Prodrug approaches : Mask the acetamide moiety with ester prodrugs to enhance oral bioavailability .

Validation : In vitro metabolic assays (human hepatocytes) paired with SPR (surface plasmon resonance) to confirm retained target binding .

Basic: What purification methods are effective for isolating high-purity compound?

Methodological Answer:

- Column chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane (3:7 to 1:1 gradient) removes unreacted sulfonyl chloride .

- Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity (confirmed by HPLC, C18 column, 0.1% TFA/ACN mobile phase) .

Advanced: How can computational modeling guide structural optimization?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Predict binding poses to the target (e.g., NF-κB) by optimizing sulfonyl-piperidine interactions .

- Molecular Dynamics (MD) simulations : Analyze piperidine ring flexibility in aqueous vs. membrane environments (GROMACS, 100 ns trajectories) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize analogs .

Basic: What solvents/catalysts optimize the sulfonylation step?

Methodological Answer:

- Solvents : Dichloromethane (anhydrous) minimizes side reactions vs. THF, which may induce ring-opening .

- Catalysts : Triethylamine (2.5 eq.) as a base; DMAP (0.1 eq.) accelerates sulfonylation via intermediate stabilization .

Advanced: How do substituent electronic effects influence reactivity and activity?

Methodological Answer:

- Electron-withdrawing groups (e.g., -F) : Increase sulfonamide electrophilicity, enhancing target binding (e.g., ΔG = -9.2 kcal/mol for 4-fluorophenyl vs. -7.8 kcal/mol for methyl) .

- Hammett analysis : Linear free-energy relationships (ρ = +1.2) confirm electronic effects dominate over steric in sulfonamide reactions .

Basic: What spectroscopic techniques characterize intermediates?

Methodological Answer:

- Thin-Layer Chromatography (TLC) : Hexane/ethyl acetate (7:3) monitors reaction progress (Rf = 0.4 for sulfonylated intermediate) .

- FT-IR : Confirms sulfonamide S=O stretches at 1360 cm⁻¹ and 1175 cm⁻¹ .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

- Competitive binding assays : Use a fluorescent probe (e.g., BODIPY-labeled analog) to quantify displacement in live cells .

- Gene knockout models : CRISPR-Cas9 deletion of the target gene (e.g., NF-κB) abolishes compound activity, confirming specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.